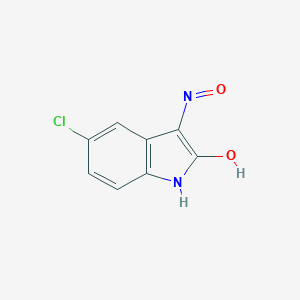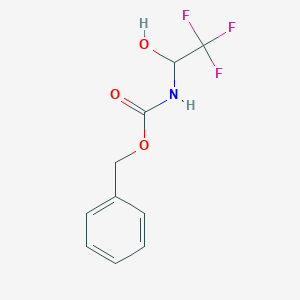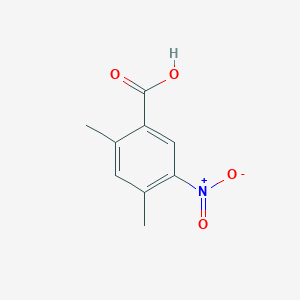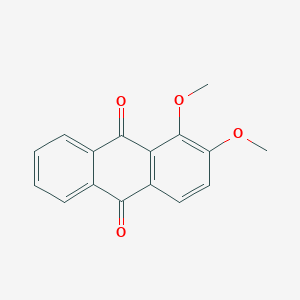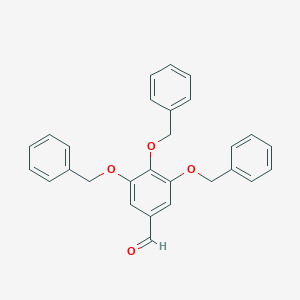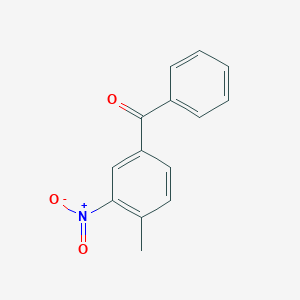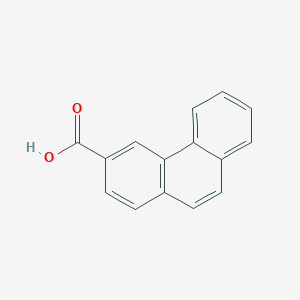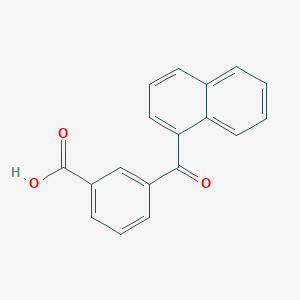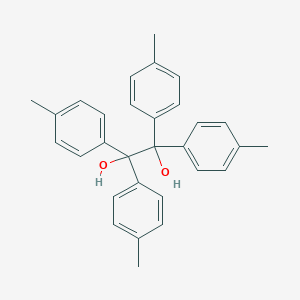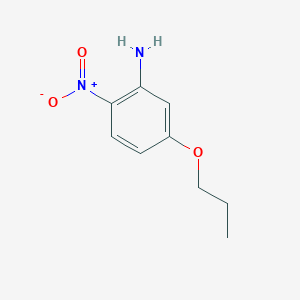![molecular formula C24H18N2 B189209 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine CAS No. 38151-30-3](/img/structure/B189209.png)
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, also known as DPEP, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been found to have beneficial effects in various biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine is not fully understood. However, it has been suggested that 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine acts by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to improve insulin sensitivity by increasing glucose uptake in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine in lab experiments is its high purity, which makes it suitable for further research. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine. One potential direction is to explore the use of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine. Moreover, future research can focus on the development of more efficient synthesis methods for 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, as well as the development of derivatives of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine with improved properties.
Métodos De Síntesis
The synthesis of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been achieved using various methods, including the reaction of 2,4,6-triphenylpyrimidine-5-carbaldehyde with (E)-2-phenylethenylboronic acid, and the reaction of 4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine with phenylboronic acid. These methods have been found to yield high purity 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, suitable for further research.
Aplicaciones Científicas De Investigación
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential therapeutic applications in various scientific research areas. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential as a treatment for diabetes, as it has been shown to improve insulin sensitivity.
Propiedades
Número CAS |
38151-30-3 |
|---|---|
Nombre del producto |
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine |
Fórmula molecular |
C24H18N2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine |
InChI |
InChI=1S/C24H18N2/c1-4-10-19(11-5-1)16-17-24-25-22(20-12-6-2-7-13-20)18-23(26-24)21-14-8-3-9-15-21/h1-18H/b17-16+ |
Clave InChI |
FQVJZPZIGPNRKC-WUKNDPDISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
38151-30-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




